![molecular formula C10H12N2O3 B2754832 3-[(Dimethylcarbamoyl)amino]benzoic acid CAS No. 896160-52-4](/img/structure/B2754832.png)
3-[(Dimethylcarbamoyl)amino]benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(Dimethylcarbamoyl)amino]benzoic acid, also known as DABA, is a white crystalline powder that is derived from benzoic acid. It has a molecular weight of 208.22 .
Molecular Structure Analysis
The molecular structure of 3-[(Dimethylcarbamoyl)amino]benzoic acid is represented by the InChI code:1S/C10H12N2O3/c1-12(2)10(15)11-8-5-3-4-7(6-8)9(13)14/h3-6H,1-2H3,(H,11,15)(H,13,14)
. This indicates that the molecule consists of a benzene ring substituted with a dimethylcarbamoyl amino group and a carboxylic acid group. Physical And Chemical Properties Analysis
3-[(Dimethylcarbamoyl)amino]benzoic acid is a white crystalline powder. It has a molecular weight of 208.22 . More specific physical and chemical properties such as melting point, boiling point, and solubility were not found in the available sources.Scientific Research Applications
Biosynthesis of Natural Products : 3-Amino-5-hydroxy benzoic acid (3,5-AHBA), a precursor related to 3-[(Dimethylcarbamoyl)amino]benzoic acid, is significant in the biosynthesis of a large group of natural products. These include naphthalenic and benzenic ansamycins, saliniketals, and mitomycins. The study by Kang, Shen, and Bai (2012) provides a comprehensive review of AHBA-derived natural products from molecular genetics, chemical, and biochemical perspectives (Kang, Shen, & Bai, 2012).
Microbial Biosynthesis : Zhang and Stephanopoulos (2016) developed a microbial biosynthetic system for de novo production of 3-amino-benzoic acid (3AB), an important building block molecule. This study demonstrates the potential of co-culture engineering in metabolic engineering (Zhang & Stephanopoulos, 2016).
Chemical Synthesis and Biological Activity : Jaber et al. (2021) focused on the synthesis and characterization of a Cd(II) complex derived from a ligand similar to 3-[(Dimethylcarbamoyl)amino]benzoic acid. They also explored its antifungal and antibacterial activities (Jaber, Kyhoiesh, & Jawad, 2021).
Antimycobacterial Agents : Dokorou et al. (2004) studied phenylorganotin derivatives with [Bis(2,6‐dimethylphenyl)amino]benzoic Acid, revealing potential as antimycobacterial agents (Dokorou, Kovala-Demertzi, Jasinski, Galani, & Demertzis, 2004).
Quantum Chemical Computations and Molecular Docking : Charanya et al. (2019) conducted quantum chemical computations and molecular docking on a compound similar to 3-[(Dimethylcarbamoyl)amino]benzoic acid, supporting its potential anticonvulsant activity (Charanya, Sampathkrishnan, & Balamurugan, 2019).
Safety and Hazards
properties
IUPAC Name |
3-(dimethylcarbamoylamino)benzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O3/c1-12(2)10(15)11-8-5-3-4-7(6-8)9(13)14/h3-6H,1-2H3,(H,11,15)(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DKSNZGIASOHSLG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)NC1=CC=CC(=C1)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.